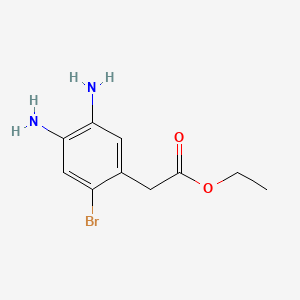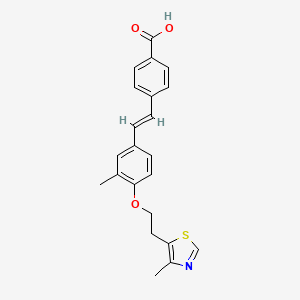
4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the condensation of α-chloroacetophenone with thiourea, followed by cyclization to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve scalable chemoenzymatic processes, which are designed to optimize yield and purity while minimizing environmental impact. These processes often utilize mild reaction conditions and environmentally friendly reagents to ensure sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H21NO3S |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-[(E)-2-[3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C22H21NO3S/c1-15-13-18(4-3-17-5-8-19(9-6-17)22(24)25)7-10-20(15)26-12-11-21-16(2)23-14-27-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b4-3+ |
Clé InChI |
WBRKBNYYNHJAIN-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)C(=O)O)OCCC3=C(N=CS3)C |
SMILES canonique |
CC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)C(=O)O)OCCC3=C(N=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)

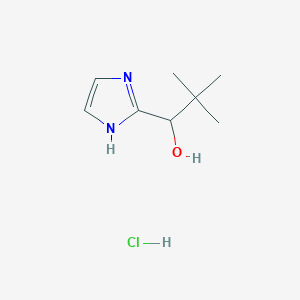
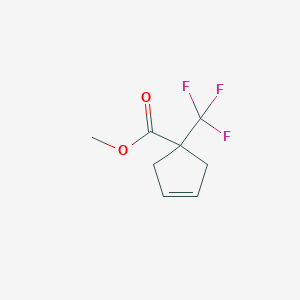
![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
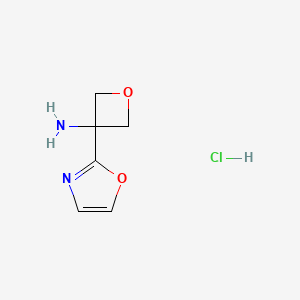
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)
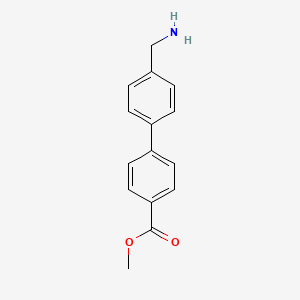
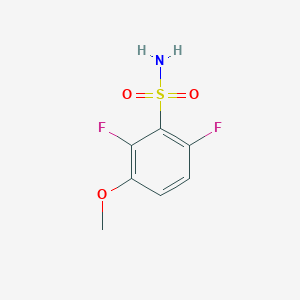
![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)

